2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate is an organic compound with a complex structure that includes both methoxy and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate typically involves multiple steps. One common method involves the esterification of 3-(3-chlorophenyl)propanoic acid with 2-(3-methoxyphenyl)-2-oxoethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-(3-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides
- Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate is unique due to its combination of methoxy and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClNO5 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO5/c1-25-16-7-2-4-13(10-16)17(22)12-26-19(24)9-8-18(23)21-15-6-3-5-14(20)11-15/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
OHRMANLARWWFKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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